

# Boiling point and density of Methyl 2-methylsuccinyl chloride ester

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Methyl 4-chloro-2-methyl-4-oxobutanoate
CAS No.:	59700-83-3
Cat. No.:	B14596820

[Get Quote](#)

An in-depth technical analysis for process chemists, researchers, and drug development professionals.

## Executive Summary

In the landscape of pharmaceutical process chemistry, Methyl 2-methylsuccinyl chloride ester (IUPAC: Methyl 4-chloro-3-methyl-4-oxobutanoate; CAS: 82923-97-5) serves as a highly versatile, moisture-sensitive bifunctional building block. Featuring both a reactive acyl chloride and a stable methyl ester separated by a chiral methyl-branched aliphatic chain, it is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the veterinary inodilator Pimobendan and various PDE-10A inhibitors.

This guide provides an authoritative breakdown of its physicochemical properties—specifically focusing on the causality behind its boiling point and density—alongside a field-proven, self-validating synthetic protocol.

## Physicochemical Profiling: Boiling Point and Density Causality

Understanding the physical properties of Methyl 2-methylsuccinyl chloride ester requires a comparative analysis against its unmethylated parent compound, Methyl 4-chloro-4-oxobutanoate (). The introduction of the

-methyl group fundamentally alters the molecule's intermolecular packing and dispersion forces.

### Quantitative Data Summary

The following table synthesizes the physical properties of the target branched compound against its linear analog to highlight the structural impact on thermodynamic behavior.

Property	Methyl 4-chloro-4-oxobutanoate (Linear Parent)	Methyl 4-chloro-3-methyl-4-oxobutanoate (Branched Target)
CAS Number	1490-25-1	82923-97-5 (Racemate) / 83509-05-1 (R-isomer)
Molecular Weight	150.56 g/mol	164.59 g/mol
Boiling Point (Reduced)	58–65 °C at 3 mmHg	65–75 °C at 3 mmHg (Extrapolated/Process Data)
Boiling Point (Atm)	204.3 °C at 760 mmHg	~215–225 °C at 760 mmHg
Density (at 20 °C)	1.223 – 1.230 g/mL	1.180 – 1.200 g/mL
Refractive Index ( )	1.440	~1.445 – 1.450
Molecular Formula	C H ClO	C H ClO

## The Causality of Density Reduction and Boiling Point Elevation

- **Boiling Point Elevation:** The addition of the methyl group increases the molecular weight from 150.56 to 164.59 g/mol. This mass increase enhances the London dispersion forces across the aliphatic chain. Consequently, the thermal energy required to transition the molecule into the vapor phase increases, raising the boiling point by approximately 15–20 °C at atmospheric pressure compared to the linear analog.
- **Density Reduction:** Counterintuitively, while the mass increases, the density decreases. This is a classic steric phenomenon. The branched methyl group disrupts the uniform packing of the aliphatic chains in the liquid state. This branching increases the "free volume" between molecules. Because the molar volume increases at a rate that outpaces the addition of the 14 Da mass (a -CH<sub>3</sub> unit), the overall density drops from ~1.22 g/mL to ~1.19 g/mL.

## Synthetic Methodology: A Self-Validating Protocol

Synthesizing Methyl 4-chloro-3-methyl-4-oxobutanoate requires strict anhydrous conditions. The following protocol outlines the conversion of 4-methoxy-2-methyl-4-oxobutanoic acid to the target acyl chloride using oxalyl chloride.

**Why Oxalyl Chloride?** Thionyl chloride often requires heating, which can lead to the racemization of the chiral center (crucial if using the R-enantiomer,). Oxalyl chloride, catalyzed by DMF, proceeds efficiently at room temperature.

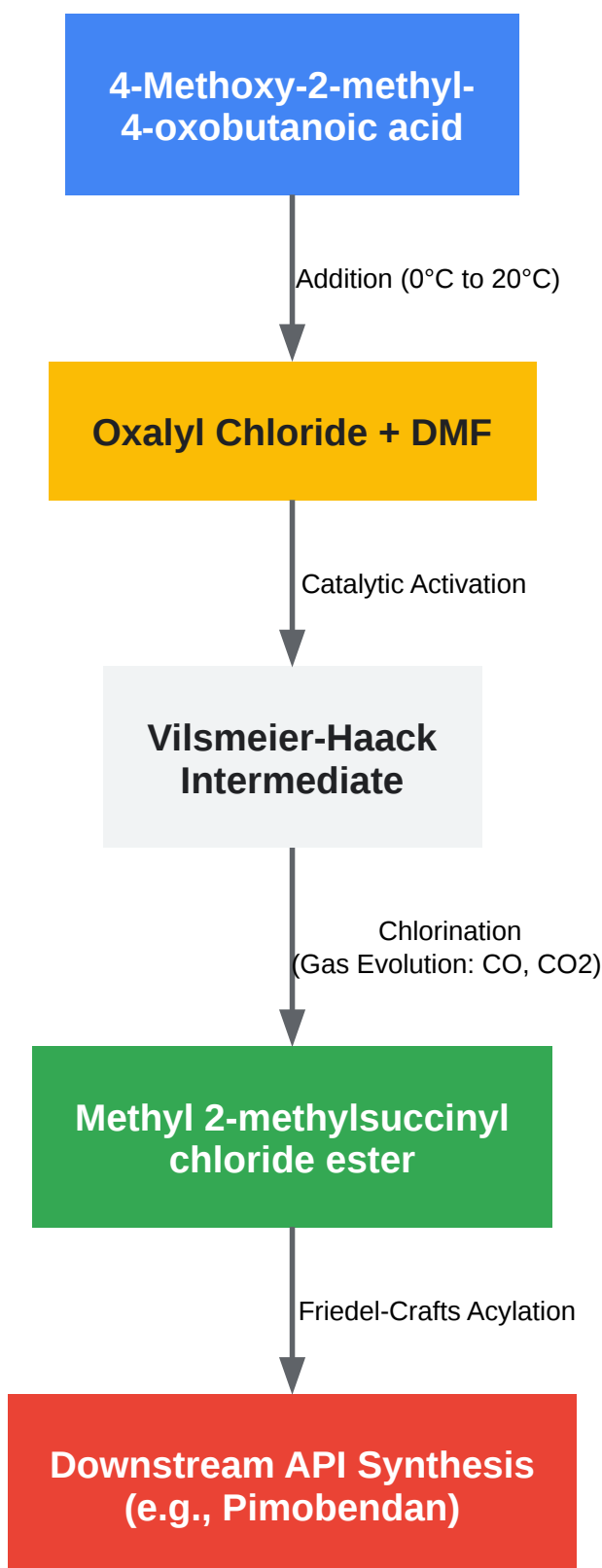
### Step-by-Step Workflow

- **System Preparation:** Flame-dry a 500 mL round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a gas bubbler. Purge the system with high-purity Argon.
- **Substrate Dissolution:** Dissolve 1.0 equivalent (e.g., 100 mmol) of 4-methoxy-2-methyl-4-oxobutanoic acid in 150 mL of anhydrous Dichloromethane (DCM).

- **Catalytic Activation:** Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).  
Mechanistic Note: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which acts as the true chlorinating agent.
- **Reagent Addition:** Cool the flask to 0 °C in an ice bath. Dropwise add 1.2 equivalents of Oxalyl Chloride over 30 minutes.
- **Self-Validating Reaction Monitoring:** Remove the ice bath and let the reaction warm to 20 °C. The reaction is self-validating via gas evolution (CO and CO<sub>2</sub>).  
Protocol Rule: The reaction is complete only when effervescence entirely ceases (typically 2–3 hours).
- **In-Process Control (IPC):** Withdraw a 0.1 mL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via GC-MS. The complete absence of the mono-acid and the exclusive presence of the dimethyl ester confirms 100% conversion to the acyl chloride.
- **Isolation:** Concentrate the mixture under reduced pressure (rotary evaporation at 30 °C, max 50 mbar) to strip the DCM and excess oxalyl chloride. The resulting pale-yellow oil is the target Methyl 2-methylsuccinyl chloride ester. Do not subject it to aqueous workup.

## Mechanistic Pathway & Downstream Application

Once synthesized, this bifunctional intermediate is primed for regioselective reactions. The acyl chloride terminus is highly susceptible to Friedel-Crafts acylation or nucleophilic attack by amines, while the methyl ester remains intact for subsequent cyclization or hydrolysis steps. This exact pathway is utilized in the [Synthesis of Methyl 2-methylsuccinyl chloride ester](#), where the acyl chloride undergoes a Friedel-Crafts reaction with an acetanilide derivative.



[Click to download full resolution via product page](#)

Workflow for the synthesis and application of Methyl 2-methylsuccinyl chloride ester.

## Storage and Handling Directives

Due to the highly electrophilic nature of the acyl chloride, the density and purity of the compound will degrade rapidly if exposed to ambient humidity (hydrolyzing back to the carboxylic acid and releasing HCl).

- Storage: Must be stored neat, under a blanket of Argon, at -20 °C.
- Handling: All transfers must be executed using Schlenk line techniques or within a glovebox environment.

## References

- PubChem, National Institutes of Health (NIH). "Methyl 4-chloro-3-methyl-4-oxobutanoate | C6H9ClO3 | CID 14403282". Available at:[\[Link\]](#) [1]
- Zou, P., et al. "Practical Synthesis of Pimobendan." HETEROCYCLES, Vol. 98, No. 5, 2019. Available at:[\[Link\]](#) [3]
- Google Patents. "WO2012096929A2 - Heteroaryl compounds and methods of use thereof" (PDE-10A Inhibitor Synthesis).
- To cite this document: BenchChem. [Boiling point and density of Methyl 2-methylsuccinyl chloride ester]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14596820/docs#boiling-point-and-density-of-methyl-2-methylsuccinyl-chloride-ester\]](https://www.benchchem.com/product/b14596820/docs#boiling-point-and-density-of-methyl-2-methylsuccinyl-chloride-ester)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)